molecular formula C13H30CuP+ B14694599 Copper;tributyl(methyl)phosphanium CAS No. 24743-95-1

Copper;tributyl(methyl)phosphanium

Cat. No.: B14694599
CAS No.: 24743-95-1
M. Wt: 280.90 g/mol
InChI Key: FEUSTFVYGWKWFY-UHFFFAOYSA-N
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Description

Copper;tributyl(methyl)phosphanium is a coordination complex where copper is ligated or ionically associated with tributyl(methyl)phosphanium, a phosphonium-based ligand. Phosphonium ligands, such as tributyl(methyl)phosphanium, are known for their strong electron-donating capabilities and steric bulk, which influence the stability, reactivity, and catalytic properties of transition metal complexes .

Properties

CAS No.

24743-95-1

Molecular Formula

C13H30CuP+

Molecular Weight

280.90 g/mol

IUPAC Name

copper;tributyl(methyl)phosphanium

InChI

InChI=1S/C13H30P.Cu/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;/q+1;

InChI Key

FEUSTFVYGWKWFY-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including compounds like copper;tributyl(methyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of tributylphosphine with methyl iodide can yield tributyl(methyl)phosphanium iodide, which can then be reacted with a copper salt to form the desired compound.

Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Copper;tributyl(methyl)phosphanium can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which copper;tributyl(methyl)phosphanium exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic reactions. The copper ion can also participate in redox reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Copper Complexes with Phosphine/Phosphonium Ligands
Compound Ligand Type Metal Oxidation State Key Properties References
This compound Tributyl(methyl)phosphanium Likely Cu⁰/Cu⁺ High steric bulk, strong σ-donation
[Cu(I)(PPh₃)₂(O-ligand)] Triphenylphosphane Cu⁺ Tetrahedral geometry, moderate stability
[Hg(C₆F₅)₂{PPh₂(O)C₆H₄}₂O] Phosphane oxide Hg²⁺ High thermal stability, Lewis acidic
Table 2: Redox Stability Comparison
Compound Reduction Potential (vs. SHE) Stability in H₂ Environment Reference
CuO +0.34 V Low
Cu₂O +0.46 V Moderate
This compound Not reported (predicted higher) High (ligand-stabilized)

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